Cas no 1260801-21-5 (3-(3-methyl-1-benzofuran-2-yl)azetidine)

3-(3-methyl-1-benzofuran-2-yl)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(3-methyl-1-benzofuran-2-yl)azetidine
- 1260801-21-5
- SCHEMBL12649108
- EN300-1832782
-
- インチ: 1S/C12H13NO/c1-8-10-4-2-3-5-11(10)14-12(8)9-6-13-7-9/h2-5,9,13H,6-7H2,1H3
- InChIKey: OETGZCZAQBQLGH-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(C)=C1C1CNC1
計算された属性
- せいみつぶんしりょう: 187.099714038g/mol
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 25.2Ų
3-(3-methyl-1-benzofuran-2-yl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832782-0.25g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 0.25g |
$1551.0 | 2023-09-19 | ||
Enamine | EN300-1832782-0.5g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 0.5g |
$1619.0 | 2023-09-19 | ||
Enamine | EN300-1832782-5.0g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 5g |
$4890.0 | 2023-05-26 | ||
Enamine | EN300-1832782-1g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 1g |
$1686.0 | 2023-09-19 | ||
Enamine | EN300-1832782-10g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 10g |
$7250.0 | 2023-09-19 | ||
Enamine | EN300-1832782-0.05g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 0.05g |
$1417.0 | 2023-09-19 | ||
Enamine | EN300-1832782-0.1g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 0.1g |
$1484.0 | 2023-09-19 | ||
Enamine | EN300-1832782-5g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 5g |
$4890.0 | 2023-09-19 | ||
Enamine | EN300-1832782-2.5g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 2.5g |
$3304.0 | 2023-09-19 | ||
Enamine | EN300-1832782-1.0g |
3-(3-methyl-1-benzofuran-2-yl)azetidine |
1260801-21-5 | 1g |
$1686.0 | 2023-05-26 |
3-(3-methyl-1-benzofuran-2-yl)azetidine 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
3-(3-methyl-1-benzofuran-2-yl)azetidineに関する追加情報
3-(3-Methyl-1-Benzofuran-2-yl)Azetidine: A Comprehensive Overview
The compound 3-(3-methyl-1-benzofuran-2-yl)azetidine (CAS No. 1260801-21-5) is a fascinating molecule with significant potential in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, synthesis methods, and recent research findings, providing a comprehensive understanding of its significance in contemporary scientific studies.
Benzofuran derivatives have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The azetidine ring, a four-membered saturated heterocycle, adds further complexity and functionality to the molecule. The combination of these two structural elements in 3-(3-methyl-1-benzofuran-2-yl)azetidine creates a unique chemical entity with potential applications in drug discovery and development.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed various methodologies to optimize its production, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield but also enhanced the purity of the compound, making it more suitable for biological testing.
The biological activity of 3-(3-methyl-1-benzofuran-2-yl)azetidine has been extensively investigated. Preclinical studies suggest that it exhibits potent antiproliferative effects against several cancer cell lines, potentially through modulation of key signaling pathways such as MAPK and PI3K/AKT. Additionally, its ability to inhibit inflammatory cytokines makes it a promising candidate for treating chronic inflammatory diseases.
One of the most intriguing aspects of this compound is its structure-function relationship. The methyl group at position 3 of the benzofuran ring plays a critical role in enhancing its stability and bioavailability. Furthermore, the azetidine ring contributes to its ability to penetrate cellular membranes, facilitating its interaction with target proteins.
From an industrial perspective, the synthesis of 3-(3-methyl-1-benzofuran-2-yl)azetidine presents both challenges and opportunities. The scalability of current synthetic methods remains a critical factor for large-scale production. However, ongoing research aims to develop more efficient and cost-effective routes, leveraging green chemistry principles to minimize environmental impact.
In terms of therapeutic applications, this compound holds immense potential as a lead molecule for drug development. Its dual targeting capabilities—combining anticancer and anti-inflammatory activities—make it a versatile candidate for treating multifactorial diseases such as rheumatoid arthritis or neurodegenerative disorders.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translational research on 3-(3-methyl-1-benzofuran-2-yl)azetidine. Advanced computational techniques, such as molecular docking and pharmacokinetic modeling, will further elucidate its mechanism of action and optimize its therapeutic profile.
In conclusion, 3-(3-methyl-1-benzofuran-2-yl)azetidine represents a significant advancement in the realm of heterocyclic chemistry with promising implications for medicine. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug discovery efforts.
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